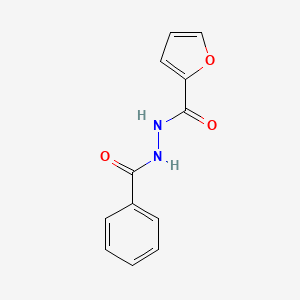

N'-benzoyl-2-furohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N'-benzoyl-2-furohydrazide and related compounds often involves the reaction of furoyl chloride with benzohydrazide in the presence of a base. This process yields hydrazides that can further react to form various complexes and derivatives. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol produced a related compound, characterized by NMR spectroscopy and single-crystal X-ray structure study, indicating the compound's potential for forming metal complexes and exhibiting biological activity (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structure of N'-benzoyl-2-furohydrazide derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal nonplanar molecules existing in the keto-amine form, with intermolecular hydrogen bonding forming a seven-membered ring system. Such structural features are crucial for understanding the compound's reactivity and interactions with biological targets (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

N'-benzoyl-2-furohydrazide participates in various chemical reactions, leading to the formation of complexes with metals such as Co(II), Ni(II), and Cu(II). These complexes are characterized by elemental analysis, molar conductance, magnetic measurements, and infrared and electronic spectral studies, indicating their potential for applications in catalysis, material science, and as antimicrobial agents (Asegbeloyin et al., 2014).

Physical Properties Analysis

The physical properties of N'-benzoyl-2-furohydrazide and its derivatives, such as solubility, melting points, and crystalline structure, are essential for determining its applicability in various fields. These properties are influenced by the compound's molecular structure and the nature of substituents on the furohydrazide backbone.

Chemical Properties Analysis

The chemical properties of N'-benzoyl-2-furohydrazide, including its reactivity towards various reagents, ability to form hydrogen bonds, and acidity/basicity of the hydrazide group, are crucial for its use in synthesis and potential biological applications. Its ability to form stable complexes with metals and exhibit biological activity suggests its versatility in chemical and pharmaceutical research.

- Synthesis, Characterization, and Biological Activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes (Asegbeloyin et al., 2014).

Wissenschaftliche Forschungsanwendungen

Metal Complex Synthesis and DNA Interactions

Research has focused on the synthesis and characterization of metal complexes using derivatives of N'-benzoyl-2-furohydrazide. For instance, Schiff base-hydrazones bearing the furan ring and their metal complexes (Cu(II), Ni(II), Zn(II)) were synthesized and shown to bind significantly to DNA, with copper complexes demonstrating effective DNA cleavage activities (Gokce & Gup, 2013).

Catalysis and Heterocycle Synthesis

N'-benzoyl-2-furohydrazide derivatives have been used in catalytic processes to synthesize heterocycles, such as indazoles and furans, through C–H bond functionalization, addition, and cyclization cascades, showcasing the compound's utility in pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).

Antimicrobial and Anticancer Activity

Several studies have synthesized derivatives of N'-benzoyl-2-furohydrazide and evaluated their biological activities. These compounds exhibited significant in vitro antimicrobial and anticancer activities. Notably, a series of 1,2,4-triazole derivatives displayed promising anthelmintic and antimicrobial properties (Panda, Kumar, & Sahoo, 2022). Additionally, novel diacylhydrazine derivatives containing furan were synthesized and showed potential insecticidal and antitumor activity, highlighting the versatility of N'-benzoyl-2-furohydrazide derivatives in developing new therapeutic agents (Cui, Zhang, Huang, Yang, & Ling, 2010).

Spectroscopic Analysis and Material Properties

The potential of N'-benzoyl-2-furohydrazide derivatives extends into spectroscopic analysis and material science. Studies have characterized these compounds using various spectroscopic techniques, exploring their potential as antibacterial agents and non-linear optical materials, demonstrating the compound's utility beyond biological applications (Shundalau et al., 2016).

Eigenschaften

IUPAC Name |

N'-benzoylfuran-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11(9-5-2-1-3-6-9)13-14-12(16)10-7-4-8-17-10/h1-8H,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRPEDZAGKNIQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)

![4-[(sec-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5525331.png)

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)